Cyp51/PD-L1-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

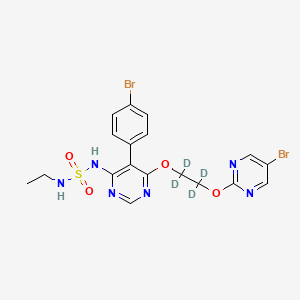

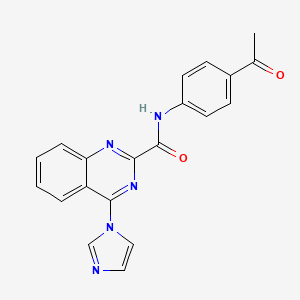

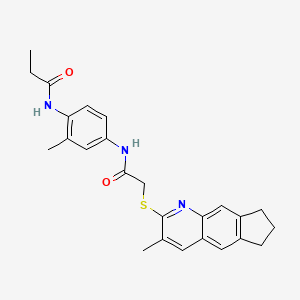

It functions as a dual inhibitor of Cytochrome P450 51 (CYP51) and Programmed Death-Ligand 1 (PD-L1), with IC50 values of 0.884 μM and 0.083 μM, respectively . This compound induces early apoptosis in fungal cells and significantly reduces intracellular levels of interleukin-2 (IL-2), NLRP3, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins .

Vorbereitungsmethoden

The synthesis of Cyp51/PD-L1-IN-1 involves the formation of a quinazoline core structure. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves multi-step organic synthesis techniques. The industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .

Analyse Chemischer Reaktionen

Cyp51/PD-L1-IN-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.

Wissenschaftliche Forschungsanwendungen

Cyp51/PD-L1-IN-1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study dual inhibition mechanisms and to develop new antifungal agents.

Biology: The compound is utilized to investigate the biological pathways involving CYP51 and PD-L1, particularly in fungal cells.

Medicine: Its dual inhibitory action makes it a potential candidate for antifungal therapies and immunomodulatory treatments.

Industry: The compound’s antifungal properties are of interest for developing new antifungal agents for agricultural and pharmaceutical applications

Wirkmechanismus

Cyp51/PD-L1-IN-1 exerts its effects by inhibiting both CYP51 and PD-L1. CYP51 is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Inhibition of CYP51 disrupts ergosterol synthesis, leading to fungal cell death. PD-L1 is a protein that plays a role in immune evasion by cancer cells. Inhibiting PD-L1 can enhance the immune response against cancer cells. The compound also induces mitochondrial damage and reactive oxygen species (ROS) accumulation, contributing to its antifungal activity .

Vergleich Mit ähnlichen Verbindungen

Cyp51/PD-L1-IN-1 is unique due to its dual inhibitory action on both CYP51 and PD-L1. Similar compounds include:

Incyte-001: A small-molecule PD-L1 inhibitor with an IC50 value of 11 nM.

Incyte-011: Another PD-L1 inhibitor with an IC50 value of 5.293 nM, showing higher potency than Incyte-001.

BMS-1001: A PD-L1 inhibitor with an IC50 value of 0.9 nM, demonstrating strong binding activity. These compounds primarily target PD-L1, whereas this compound targets both CYP51 and PD-L1, making it a versatile compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel |

C20H15N5O2 |

|---|---|

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

N-(4-acetylphenyl)-4-imidazol-1-ylquinazoline-2-carboxamide |

InChI |

InChI=1S/C20H15N5O2/c1-13(26)14-6-8-15(9-7-14)22-20(27)18-23-17-5-3-2-4-16(17)19(24-18)25-11-10-21-12-25/h2-12H,1H3,(H,22,27) |

InChI-Schlüssel |

LSBBUIAGNZFGEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C(=N2)N4C=CN=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)